molecular formula C11H8O3 B1678898 Plumbagin CAS No. 481-42-5

Plumbagin

Cat. No. B1678898
Key on ui cas rn: 481-42-5
M. Wt: 188.18 g/mol
InChI Key: VCMMXZQDRFWYSE-UHFFFAOYSA-N
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Patent
US08883856B2

Procedure details

Eppendorf tubes containing either 25 mg of CPPD or 1 uM fMLP (with 0.5 uM cytochalasin B) were maintained at 37° C. To the tubes were added 0.5 mL of cells at 37° C. followed by shaking to initiate the reactions. At appropriate times, tubes were centrifuged at 10,000× g for 10 s and 0.4 mL of supernatant was stored at −20° C. for later assay. Myeloperoxidase (MPO) activity was measured by the increase in absorbance at 450 nm that accompanies the oxidation of o-dianisidine. Dianisidine (7.8 mg) was dissolved in 100 mL of 0.1 M citrate buffer, pH 5.5 and to a 1 mL cuvette were added 0.89 mL of the dianisidine solution, followed by 50 mL of 1% Triton X 100, 10 mL of 0.05% hydrogen peroxide and 50 mL of crystal-cell supernatant. MPO activity was determined from the change in absorbance (450 nm) per minute, (ΔA450), using the following relationship: Dianisidine oxidation (nmol/min)=50 ΔA450
Name
fMLP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.8 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0.89 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
[Compound]
Name
crystal-cell
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](C[C@H](NC([C@@H](NC=O)CCSC)=O)C(N[C@H](C(O)=O)CC1C=CC=CC=1)=O)[CH3:3].CO[C:33]1C=C(C2C=CC(N)=C(OC)C=2)C=C[C:34]=1N.[OH:49]O.[C:51]([O-:63])(=O)[CH2:52][C:53]([CH2:58][C:59]([O-])=O)([C:55]([O-:57])=O)O>>[CH3:33][C:34]1[C:51](=[O:63])[C:52]2[CH:1]=[CH:2][CH:3]=[C:55]([OH:57])[C:53]=2[C:58](=[O:49])[CH:59]=1

Inputs

Step One
Name
fMLP
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N
Step Three
Name
Quantity
7.8 mg
Type
reactant
Smiles
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N
Name
Quantity
100 mL
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
Step Four
Name
Quantity
0.89 mL
Type
reactant
Smiles
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Step Six
Name
crystal-cell
Quantity
50 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37 °C
Stirring
Type
CUSTOM
Details
by shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the tubes were added 0.5 mL of cells at 37° C.
CUSTOM
Type
CUSTOM
Details
was stored at −20° C. for later assay
TEMPERATURE
Type
TEMPERATURE
Details
increase in absorbance at 450 nm that

Outcomes

Product
Details
Reaction Time
10 s
Name
Type
Smiles
CC1=CC(=O)C2=C(C=CC=C2O)C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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